molecular formula C19H17NO5 B5874341 dimethyl 5-(cinnamoylamino)isophthalate

dimethyl 5-(cinnamoylamino)isophthalate

Cat. No. B5874341
M. Wt: 339.3 g/mol
InChI Key: KEVVFCNMBZBSFO-CMDGGOBGSA-N
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Description

Dimethyl 5-(cinnamoylamino)isophthalate, also known as DMCIP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of isophthalic acid and has a cinnamoylamino group attached to it.

Scientific Research Applications

Dimethyl 5-(cinnamoylamino)isophthalate has been studied for its potential applications in various fields such as materials science, chemical biology, and medicinal chemistry. In materials science, dimethyl 5-(cinnamoylamino)isophthalate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and porous organic polymers (POPs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In chemical biology, dimethyl 5-(cinnamoylamino)isophthalate has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
In medicinal chemistry, dimethyl 5-(cinnamoylamino)isophthalate has been studied for its potential as an anti-inflammatory and antioxidant agent. This compound has also been shown to have potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.

Mechanism of Action

The mechanism of action of dimethyl 5-(cinnamoylamino)isophthalate is not fully understood. However, studies have suggested that this compound may exert its effects through the modulation of oxidative stress and inflammation pathways. dimethyl 5-(cinnamoylamino)isophthalate has also been shown to inhibit the activity of enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
dimethyl 5-(cinnamoylamino)isophthalate has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. This compound has also been shown to have potential as an inhibitor of enzymes involved in the progression of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of dimethyl 5-(cinnamoylamino)isophthalate.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 5-(cinnamoylamino)isophthalate in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions. However, one limitation of using dimethyl 5-(cinnamoylamino)isophthalate is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the study of dimethyl 5-(cinnamoylamino)isophthalate. One direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Another direction is the study of dimethyl 5-(cinnamoylamino)isophthalate as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of dimethyl 5-(cinnamoylamino)isophthalate.

Synthesis Methods

The synthesis of dimethyl 5-(cinnamoylamino)isophthalate involves the reaction of isophthalic acid with cinnamoyl chloride in the presence of a catalyst such as triethylamine. This reaction results in the formation of a cinnamoylamino group attached to the isophthalic acid molecule. The resulting compound is then treated with dimethyl sulfate to obtain dimethyl 5-(cinnamoylamino)isophthalate.

properties

IUPAC Name

dimethyl 5-[[(E)-3-phenylprop-2-enoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-24-18(22)14-10-15(19(23)25-2)12-16(11-14)20-17(21)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVVFCNMBZBSFO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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